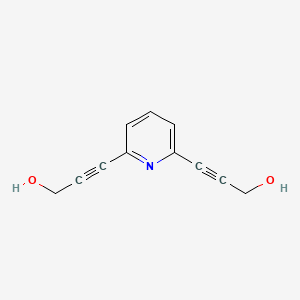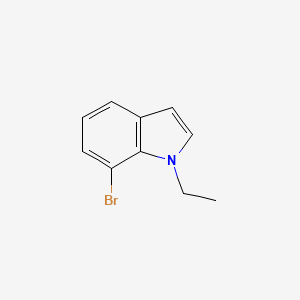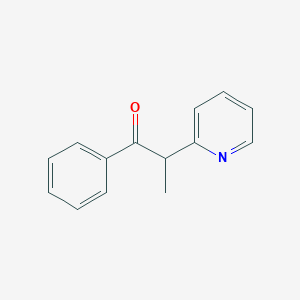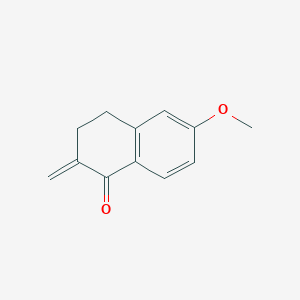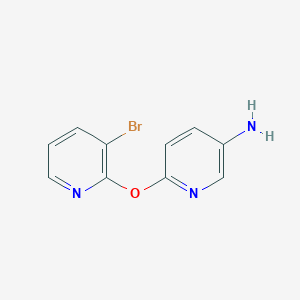![molecular formula C17H18N2O4 B8631292 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid](/img/structure/B8631292.png)
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid
描述
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid is an organic compound that features a pyridine ring and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridine and benzoic acid derivatives, such as 4-(4-pyridinyl)benzoic acid and 4-(3-pyridinyl)benzoic acid .
Uniqueness
The uniqueness of 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C17H18N2O4 |
|---|---|
分子量 |
314.34 g/mol |
IUPAC 名称 |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-14-10-13(8-9-18-14)11-4-6-12(7-5-11)15(20)21/h4-10H,1-3H3,(H,20,21)(H,18,19,22) |
InChI 键 |
AKJRAPRAIXDSKF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

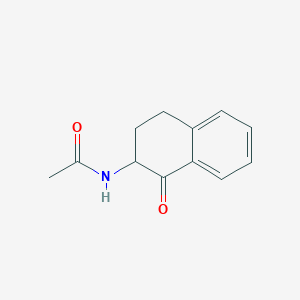
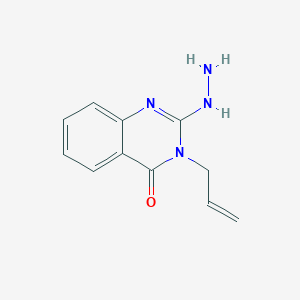
![2-(4-((1H-Benzo[d]imidazol-5-yl)oxy)-3,5-dibromophenyl)acetic acid](/img/structure/B8631221.png)

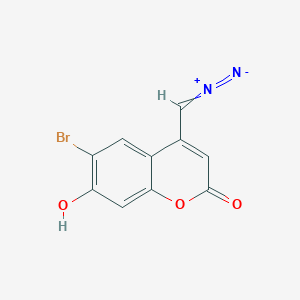
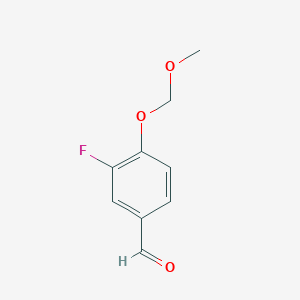
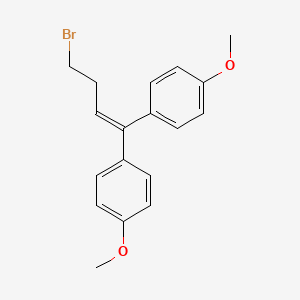
![(6-Bromopyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B8631250.png)

